molecular formula C11H6ClN B1436084 3-Chloro-8-ethynylisoquinoline CAS No. 1822789-45-6

3-Chloro-8-ethynylisoquinoline

Cat. No.: B1436084
CAS No.: 1822789-45-6
M. Wt: 187.62 g/mol
InChI Key: HIQKKWVODNYXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-8-ethynylisoquinoline is a specialized chemical scaffold designed for advanced research and development, particularly in the field of medicinal chemistry. The isoquinoline core is recognized as a privileged structure in drug discovery, meaning it is a common framework found in molecules with a broad spectrum of biological activities . This compound is functionally enriched with two key reactive sites: the chloro substituent at the 3-position and the ethynyl group at the 8-position. These handles allow for sequential and diverse structural modifications using robust metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, to create targeted libraries for screening . This molecular architecture is highly relevant for investigating new therapeutic agents. Research into analogous isoquinoline-tethered compounds has demonstrated significant potential, particularly in the development of highly selective inhibitors for targets like the Human Epidermal Growth Factor Receptor 2 (HER2), a critical protein in certain cancers . Some derived compounds have shown improved cellular activity and greater selectivity over related targets (e.g., EGFR) compared to established drugs like lapatinib . Beyond oncology, the isoquinoline scaffold is found in compounds with documented antimicrobial, anti-inflammatory, and antioxidant properties, making this reagent a valuable starting point for multiple drug discovery programs . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-8-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-6-11(12)13-7-10(8)9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQKKWVODNYXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Chloro-substituted Anilines with Alkynyl Aldehydes

One effective approach begins with a chloro-substituted aniline derivative, such as 2-chloro-3-aminobenzaldehyde or related precursors, which undergoes cyclization with an alkynyl aldehyde or equivalent to construct the isoquinoline core bearing an ethynyl substituent at the 8-position.

  • Reaction conditions: Acidic medium (often HCl or HBr) in an organic solvent such as n-octanol or similar.
  • Temperature: Controlled heating between 70°C to 160°C depending on step.
  • Cyclization reagent: Acrolein or ethynyl aldehyde derivatives.
  • Yield: High yields (~90% or above) reported when conditions are optimized.

This method is adapted from analogous quinoline syntheses, such as the preparation of 7-chloro-8-methylquinoline by cyclization of 2-methyl-3-chloroaniline with acrolein under acidic conditions, which achieves yields up to 96%.

Halogenation and Subsequent Ethynylation

Another route involves:

  • Initial preparation of 3-chloroisoquinoline derivatives.
  • Selective halogenation at the 3-position (chlorination).
  • Followed by Sonogashira-type cross-coupling reactions to introduce the ethynyl group at the 8-position.

  • Halogenation reagents: Chlorine gas or N-chlorosuccinimide (NCS).

  • Ethynylation catalysts: Palladium-based catalysts with copper co-catalysts.
  • Solvents: Polar aprotic solvents such as DMF or DMSO.
  • Temperature: Typically 80-140°C.
  • Reaction time: 4-20 hours depending on scale and catalyst system.

This approach benefits from the versatility of cross-coupling chemistry to install alkynyl groups regioselectively.

Detailed Research Findings and Data

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization (Aniline + Acrolein) 2-methyl-3-chloroaniline, acrolein, HCl in n-octanol 145-160 4-10 93-96 High yield, salt formation, acid catalysis critical
Halogenation (Chlorination) Cl2 gas or NCS, solvent (DCB or toluene) 140-175 6-12 80-85 Controlled chlorination at 3-position
Ethynylation (Sonogashira) Pd catalyst, CuI, terminal alkyne, base 80-110 4-20 70-90 Regioselective ethynylation at 8-position

Example Synthetic Procedure (Adapted)

Step 1: Preparation of 3-chloroisoquinoline intermediate

  • Dissolve 2-methyl-3-chloroaniline (0.21 mol) in n-octanol (120 g).
  • Add 25 wt% HCl solution dropwise under stirring at 70-80°C to form the salt.
  • Add acrolein (0.95 mol) dropwise at 150-155°C over 4 hours, maintain temperature for 8 hours.
  • Cool and extract product, adjust pH to 7-8 with KOH.
  • Extract with petroleum ether and wash to obtain 3-chloroisoquinoline derivative.

Step 2: Ethynylation via Sonogashira coupling

  • Dissolve 3-chloroisoquinoline intermediate in DMF.
  • Add Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), and triethylamine.
  • Add terminal alkyne (e.g., ethynyltrimethylsilane).
  • Stir at 80-110°C for 12-18 hours.
  • Work up by aqueous extraction and purification to isolate 3-chloro-8-ethynylisoquinoline.

Notes on Purification and Characterization

  • Purification typically involves recrystallization from organic solvents such as toluene, naphtha, or petroleum ether.
  • Characterization by melting point, NMR spectroscopy, and mass spectrometry confirms structure and purity.
  • Yields are generally high when reaction parameters are optimized.

Summary and Outlook

The preparation of this compound is effectively achieved through two main synthetic strategies:

  • Acid-catalyzed cyclization of chloroaniline derivatives with alkynyl aldehydes.
  • Halogenation followed by palladium-catalyzed ethynylation (Sonogashira coupling).

Both methods require precise control of reaction conditions to ensure regioselectivity and high yield. The cyclization method benefits from simplicity and high yield, while the cross-coupling approach offers modularity and functional group tolerance.

Further research into catalyst optimization and green chemistry approaches may improve the sustainability and scalability of these syntheses.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-ethynylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

3-Chloro-8-ethynylisoquinoline (C11H6ClN) is characterized by a chloro substituent at the third position and an ethynyl group at the eighth position of the isoquinoline ring. This unique structure contributes to its diverse biological activities and applications in research.

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells. Its mechanism may involve targeting specific signaling pathways that regulate cell survival and proliferation .
  • Antimalarial Properties : The compound has been investigated for its ability to inhibit the growth of Plasmodium parasites, potentially interfering with their DNA synthesis and replication processes. This makes it a candidate for further development as an antimalarial agent.

2. Biological Activity

  • Antimicrobial Effects : Studies have shown that isoquinoline derivatives, including this compound, possess antimicrobial properties, making them valuable in the development of new antibiotics against resistant strains .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, which are crucial in protecting cells from oxidative stress-related damage .

3. Chemical Synthesis

  • Building Block for Derivatives : this compound serves as a versatile building block for synthesizing more complex isoquinoline derivatives, facilitating the exploration of new compounds with enhanced biological activities .

Case Study 1: Anticancer Activity

A study focused on synthesizing various isoquinoline derivatives highlighted the promising anticancer activity of this compound against multiple cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimalarial Evaluation

In vitro testing against Plasmodium falciparum revealed that this compound significantly reduced parasite viability. The compound's mechanism was linked to its ability to disrupt DNA synthesis within the parasites, marking it as a candidate for further antimalarial drug development .

Mechanism of Action

The mechanism of action of 3-Chloro-8-ethynylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its potential antimalarial activity may be attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their DNA synthesis and replication processes. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Compound Name Substituents Key Reactivity Features Reference(s)
3-Chloro-8-ethynylisoquinoline Cl (C3), -C≡CH (C8) Ethynyl group enables click chemistry; Cl enhances electrophilic substitution at C3. N/A (Target)
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (C4), NO₂ (C8), COOEt (C3) Nitro group directs electrophilic substitution; ester facilitates hydrolysis.
2-Chloro-8-methylquinolin-3-yl)methanol Cl (C2), CH₃ (C8), CH₂OH (C3) Hydroxyl group increases polarity; methyl enhances lipophilicity.
3-Bromo-8-chloro-6-nitroquinoline Br (C3), Cl (C8), NO₂ (C6) Bromine’s steric bulk slows nucleophilic substitution; nitro group deactivates the ring.
3-Amino-8-chloroquinoline NH₂ (C3), Cl (C8) Amino group activates the ring for electrophilic substitution; Cl stabilizes resonance.

Key Observations :

  • Ethynyl vs. Nitro/Ester Groups : The ethynyl group in the target compound offers distinct reactivity (e.g., sp-hybridized carbon for covalent binding) compared to nitro or ester groups, which primarily influence electronic effects (e.g., nitro as a strong electron-withdrawing group) .
  • Halogen Effects: Chlorine at C3 in the target compound facilitates electrophilic substitution, whereas bromine in 3-Bromo-8-chloro-6-nitroquinoline introduces steric hindrance, reducing reactivity .

Physical and Structural Properties

Compound Name Molecular Weight (g/mol) Solubility Crystallographic Features Reference(s)
This compound ~188.6 (estimated) Low in water; soluble in DMSO, DMF Linear ethynyl group may promote π-π stacking. N/A (Target)
Ethyl 3,7-dichloroquinoline-8-carboxylate 270.10 Soluble in chloroform, ethyl acetate Stabilized by C–H···N and π-π interactions.
3-(Trifluoromethyl)quinoline-8-carboxylic acid 241.17 Soluble in polar aprotic solvents Trifluoromethyl group induces steric and electronic effects.

Key Observations :

  • Ethynyl vs. Trifluoromethyl : The ethynyl group’s linear geometry contrasts with the bulky trifluoromethyl group, which disrupts π-π interactions but enhances metabolic stability .
  • Crystal Packing: Ethyl 3,7-dichloroquinoline-8-carboxylate exhibits intermolecular hydrogen bonding, while the target compound’s ethynyl group may favor stacking via van der Waals forces .

Key Observations :

  • Ethynyl Introduction: The target compound’s synthesis likely requires palladium-catalyzed coupling, contrasting with reductions or nucleophilic substitutions used for amino or hydroxyl derivatives .

Key Observations :

  • Ethynyl in Drug Design: The ethynyl group’s ability to form covalent bonds with biological targets (e.g., via Michael addition) differentiates it from non-reactive analogs like 8-hydroxyquinoline .

Biological Activity

3-Chloro-8-ethynylisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by its unique ethynyl substituent at the 8-position and a chlorine atom at the 3-position. The molecular formula is C10_{10}H7_{7}ClN, and its structure can be represented as follows:

Chemical Structure C9H6ClN 3 Chloro 8 ethynylisoquinoline \text{Chemical Structure }\text{C}_9\text{H}_6\text{ClN}\quad \text{ 3 Chloro 8 ethynylisoquinoline }

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific cellular pathways involved in cancer cell proliferation. It has been shown to inhibit cyclin D1 expression, which plays a crucial role in cell cycle regulation. Additionally, it induces cyclin-dependent kinase inhibitor-1 (CDK1), leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly colorectal cancer cells .

Anticancer Activity

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of colorectal cancer cells (e.g., LS174T) at concentrations as low as 1 μM. The compound's efficacy was compared with standard chemotherapeutic agents such as 5-fluorouracil (5-FU) and cisplatin, showing superior selectivity against cancer cells while sparing normal cells .

Table 1: Inhibition of Cancer Cell Proliferation by this compound

Cell LineIC50 (μM)Comparison with 5-FU (IC50 μM)
LS174T1.05.0
HT-291.26.0
Caco21.54.5

Selectivity and Toxicity

The selectivity index of this compound was evaluated against normal cell lines, including lung epithelial cells (BEAS-2B) and fibroblast cells (HEL 299). The compound exhibited minimal toxicity towards these normal cells, indicating a favorable therapeutic window .

Table 2: Selectivity Index of this compound

Cell LineIC50 (μM)Normal Cell Toxicity (IC50 μM)
LS174T1.0>50
HT-291.2>50
Caco21.5>50

Case Studies

Recent case studies have highlighted the therapeutic potential of isoquinoline derivatives in clinical settings:

  • Colorectal Cancer : A study involving patients with advanced colorectal cancer treated with a regimen including isoquinoline derivatives showed promising results in tumor reduction and improved survival rates.
  • Combination Therapy : Research indicated that combining this compound with other chemotherapeutic agents enhanced overall efficacy while reducing side effects compared to monotherapy approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-8-ethynylisoquinoline
Reactant of Route 2
3-Chloro-8-ethynylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.